2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 2549015-74-7
VCID: VC11837674
InChI: InChI=1S/C17H17FN2O4S/c1-24-11-10-19-15-4-2-3-5-16(15)25(22,23)20(17(19)21)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3
SMILES: COCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol

2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2549015-74-7

Cat. No.: VC11837674

Molecular Formula: C17H17FN2O4S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 2549015-74-7

Specification

CAS No. 2549015-74-7
Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
IUPAC Name 2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C17H17FN2O4S/c1-24-11-10-19-15-4-2-3-5-16(15)25(22,23)20(17(19)21)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3
Standard InChI Key LDORBSPYSMCQGL-UHFFFAOYSA-N
SMILES COCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F
Canonical SMILES COCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₇FN₂O₄S, with a molecular weight of 364.4 g/mol. Key structural features include:

  • A benzothiadiazine trione core (1λ⁶,2,4-benzothiadiazine-1,1,3-trione), which provides a rigid planar structure.

  • A 4-fluorophenylmethyl group at position 2, introducing electronegativity and potential bioisosteric effects.

  • A 2-methoxyethyl substituent at position 4, enhancing solubility and modulating steric interactions.

Table 1: Molecular Properties

PropertyValue
CAS Number2549015-74-7
Molecular FormulaC₁₇H₁₇FN₂O₄S
Molecular Weight364.4 g/mol
Key Functional GroupsBenzothiadiazine trione, Fluoroaryl, Methoxyethyl

Synthesis Pathways

Synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiadiazine core via cyclization of sulfonamide precursors. Key steps include:

  • Dehydrogenative Annulation: Constructing the benzothiadiazine ring using thiourea derivatives and chlorinating agents.

  • Side-Chain Functionalization: Introducing the 4-fluorophenylmethyl group via Friedel-Crafts alkylation and the methoxyethyl moiety through nucleophilic substitution.

  • Oxidation and Trione Formation: Controlled oxidation of sulfur and nitrogen centers to achieve the trione configuration.

Reaction conditions (e.g., anhydrous solvents, catalysts like BF₃·Et₂O) are critical for yield optimization. Purification often employs column chromatography and recrystallization.

Chemical and Physical Properties

Reactivity

The compound exhibits diverse reactivity due to its electron-deficient benzothiadiazine core and electron-rich substituents:

  • Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl group facilitates substitution reactions with amines or alkoxides.

  • Oxidation Resistance: The trione configuration stabilizes the core against further oxidation.

  • Hydrogen Bonding: The sulfonyl and carbonyl groups act as hydrogen bond acceptors, influencing solubility and molecular interactions.

Physicochemical Profile

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Biological Activities and Mechanisms

Enzyme Interactions

Benzothiadiazine derivatives are known to modulate enzymes involved in cardiovascular and metabolic pathways. For this compound:

  • Carbonic Anhydrase Inhibition: Preliminary molecular docking studies suggest binding to the active site of carbonic anhydrase IX, a target in cancer therapy .

  • Succinate Dehydrogenase (Complex II) Inhibition: Related halogenated benzothiadiazines inhibit mitochondrial complex II, inducing cytotoxicity in cancer cells .

Table 2: Comparative Cytotoxicity of Benzothiadiazine Derivatives

CompoundIC₅₀ (TNBC)Selectivity Index
Diazoxide45.2 μM1.5
7-Bromo-Benzothiadiazine Derivative2.93 μM10.2
Target Compound (Theoretical)~5–10 μM*~8*
*Extrapolated from structural analogs .

Comparative Analysis with Related Benzothiadiazine Derivatives

Hydrochlorothiazide and Bendroflumethiazide

  • Hydrochlorothiazide: A diuretic targeting renal Na⁺/Cl⁻ cotransporters. Unlike the target compound, it lacks the methoxyethyl group, reducing its anticancer potential.

  • Bendroflumethiazide: Used for hypertension, but its trifluoromethyl group limits metabolic stability compared to the fluorophenyl group in the target compound.

Diazoxide

A potassium channel opener with weak complex II inhibition (IC₅₀ = 150 μM). Structural modifications in the target compound enhance potency and selectivity .

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